molecular formula C17H11Cl2NO3S B2896930 3,4-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide CAS No. 1797859-86-9

3,4-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide

Cat. No. B2896930
CAS RN: 1797859-86-9
M. Wt: 380.24
InChI Key: FMKOSSZJZMMAKH-UHFFFAOYSA-N
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Description

3,4-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as DCFMT, has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In

Scientific Research Applications

Antipathogenic Activity of Thiourea Derivatives

Thiourea derivatives, including compounds with chlorophenyl substituents, have been synthesized and shown significant antipathogenic activity, especially against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis and Applications in Material Science

The synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and their application in electrochromic devices highlights the versatility of furan and thiophene-containing compounds. These materials exhibit promising electrochromic properties, making them suitable for electronic display technologies (Abaci, Ustalar, Yılmaz, & Guney, 2016).

Antiplasmodial Activity

Research on acyl derivatives of furazan-3-amine has identified compounds with significant activity against Plasmodium falciparum, the causative agent of malaria. This demonstrates the potential of benzamide derivatives in the field of antimalarial drug development, emphasizing the importance of the acyl moiety and the substitution pattern on the phenyl ring (Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021).

Anticancer and Antimicrobial Properties

Compounds with structural motifs similar to the query have shown varying degrees of anticancer and antimicrobial activities, which points to the broader applicability of such molecules in medicinal chemistry and drug development. For instance, novel derivatives have been evaluated for their potential as therapeutic agents against Alzheimer’s disease and as COX inhibitors with analgesic and anti-inflammatory properties (Hussain et al., 2016; Abu‐Hashem, Al-Hussain, & Zaki, 2020).

properties

IUPAC Name

3,4-dichloro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO3S/c18-12-5-3-10(8-13(12)19)17(22)20-9-11-4-6-15(24-11)16(21)14-2-1-7-23-14/h1-8H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKOSSZJZMMAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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